4-(2-Aminopropyl)morpholine

Catalog No.
S794824
CAS No.
50998-05-5
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminopropyl)morpholine

CAS Number

50998-05-5

Product Name

4-(2-Aminopropyl)morpholine

IUPAC Name

1-morpholin-4-ylpropan-2-amine

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3

InChI Key

SWZKXIPDGAAYKE-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)N

Canonical SMILES

CC(CN1CCOCC1)N

Lysosome Targeting

-APM possesses a specific functional group that allows it to be recognized and internalized by lysosomes. This property has been exploited by researchers to deliver various cargos, such as drugs, imaging probes, and nanoparticles, specifically to lysosomes. This targeted delivery approach offers several advantages, including:

  • Increased efficacy: By delivering the cargo directly to lysosomes, researchers can achieve higher concentrations at the target site compared to untargeted delivery methods, potentially leading to improved therapeutic effects.
  • Reduced side effects: Targeting specific organelles like lysosomes can minimize the exposure of healthy cells to the cargo, potentially reducing side effects associated with systemic delivery.

Several studies have demonstrated the successful application of 4-APM for lysosome-targeted delivery in various contexts, including:

  • Delivery of therapeutic drugs: Researchers have conjugated 4-APM to different therapeutic drugs to target specific lysosomal storage diseases, such as Gaucher disease and Niemann-Pick disease C [, ].
  • Development of imaging probes: 4-APM has been incorporated into fluorescent probes to visualize lysosomal activity and function in living cells [].
  • Delivery of nanoparticles: Researchers have utilized 4-APM to deliver nanoparticles loaded with therapeutic agents or imaging probes to lysosomes [].

4-(2-Aminopropyl)morpholine, also known as N-(3-aminopropyl)morpholine, is an organic compound characterized by its morpholine structure, which includes both an amine and an ether functional group. The chemical formula for this compound is C7H16N2OC_7H_{16}N_2O and it has a molecular weight of approximately 144.21 g/mol. This compound appears as a colorless liquid with a faint fish-like odor and is soluble in water

2
.

Typical of secondary amines. It can react with acids to form salts, and its amine group allows it to engage in nucleophilic substitution reactions. The presence of the ether oxygen in the morpholine ring influences its reactivity, making it less nucleophilic compared to other secondary amines like piperidine . Additionally, this compound can undergo alkylation reactions and can react with inorganic acids to form stable salts .

Research indicates that 4-(2-Aminopropyl)morpholine exhibits biological activity that may be beneficial in various applications. It has been noted for its potential antimicrobial and antifungal properties due to the morpholine moiety present in its structure . Furthermore, derivatives of morpholine are commonly utilized in pharmaceuticals, suggesting that 4-(2-Aminopropyl)morpholine could serve as a precursor or intermediate in drug synthesis.

The synthesis of 4-(2-Aminopropyl)morpholine typically involves the reaction of morpholine with 1-bromopropane or other alkyl halides under basic conditions. The process can be summarized as follows:

  • Starting Materials: Morpholine and an appropriate alkyl halide (e.g., 1-bromopropane).
  • Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetone, often in the presence of a base like sodium hydroxide or potassium carbonate.
  • Mechanism: The nucleophilic nitrogen in morpholine attacks the electrophilic carbon in the alkyl halide, resulting in the formation of 4-(2-Aminopropyl)morpholine through an SN2 mechanism .

4-(2-Aminopropyl)morpholine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing various pharmaceutical compounds, including antibiotics and analgesics.
  • Industrial Uses: This compound is utilized in the production of surfactants and as a chemical intermediate in the manufacture of polymers and coatings .
  • Agriculture: Morpholine derivatives are used as fungicides due to their ability to inhibit ergosterol biosynthesis in fungi .

Several compounds share structural similarities with 4-(2-Aminopropyl)morpholine, including:

  • Morpholine: A simpler structure without the propyl amine group; used widely as a solvent and pH adjuster.
  • Piperidine: A saturated six-membered ring amine; more basic than morpholine but lacks the ether functionality.
  • N-Methylmorpholine: A derivative where a methyl group replaces one hydrogen on nitrogen; often used as a solvent and base in organic synthesis.
CompoundStructure TypeKey Features
4-(2-Aminopropyl)morpholineSecondary amineAntimicrobial properties; versatile applications
MorpholineEther + AmineCommonly used for pH adjustment; less reactive
PiperidineSaturated amineMore basic; lacks ether functionality
N-MethylmorpholineEther + AmineSolvent use; less nucleophilic than morpholine

The uniqueness of 4-(2-Aminopropyl)morpholine lies in its combination of properties derived from both the morpholine ring and the amino propyl side chain, making it particularly useful in pharmaceutical synthesis while also exhibiting notable biological activity .

Parameters of 4-(2-Aminopropyl)morpholine

ParameterValueSource
Molecular FormulaC₇H₁₆N₂OChemicalBook, ChemSrc
Molecular Weight (g/mol)144.21ChemicalBook, ChemSrc
CAS Number50998-05-5ChemicalBook
Exact Mass144.126ChemSrc
Density (g/cm³)0.983ChemSrc
Boiling Point (°C)214.8 at 760 mmHgChemSrc
Flash Point (°C)83.7ChemSrc
Refractive Index1.471ChemSrc
pKa9.97 ± 0.10ChemicalBook
LogP0.304ChemSrc

The compound exhibits characteristic physical properties including a density of 0.983 grams per cubic centimeter and a boiling point of 214.8 degrees Celsius at standard atmospheric pressure [2]. The refractive index of 1.471 and a logarithmic partition coefficient (LogP) of 0.304 indicate moderate lipophilicity balanced with hydrophilic character [2]. The basic nature of the compound is reflected in its pKa value of 9.97, demonstrating significant basicity attributed to the amino functionality [1].

Bond Parameters and Molecular Geometry

The molecular geometry of 4-(2-Aminopropyl)morpholine is characterized by specific bond parameters that define its three-dimensional structure and electronic distribution [3] [4]. Crystallographic studies of related morpholine derivatives reveal that the morpholine nitrogen atom exhibits bond angles ranging from 108.17 to 121.12 degrees, indicating a hybridization state intermediate between pure sp³ and sp² character [3] [4]. This geometric arrangement results from the electronic influence of the oxygen heteroatom and the conformational constraints imposed by the six-membered ring system [4] [5].

Within morpholine ring systems, carbon-nitrogen bond lengths typically span the range of 1.316 to 1.358 Angstroms, demonstrating some degree of delocalization within the heterocyclic framework [6]. The morpholine ring adopts a chair conformation with characteristic bond parameters that minimize ring strain while accommodating the heteroatoms [3] [7]. Bond angles at the morpholine nitrogen atom deviate from the ideal tetrahedral geometry, with measurements indicating some degree of sp² hybridization that facilitates π-delocalization [4] [5].

Table 2: Bond Parameters and Molecular Geometry Data

Bond TypeBond Length/AngleReference Compound
N–N double bond1.2640 ÅMorpholine diazene derivatives
N–N single bond1.3350 ÅMorpholine diazene derivatives
C–N bond (morpholine ring)1.316-1.358 ÅSelenium-containing morpholine
C–O bond (morpholine ring)Standard rangeGeneral morpholine
C–C bond (morpholine ring)Standard rangeGeneral morpholine
Morpholine N bond angles108.17-121.12°Various morpholine derivatives
Standard C–C bond length1.33-1.39 ÅPyridine ring comparison
Standard C–N bond length1.420 Å (sp³)Literature values
Standard C–O bond lengthStandard rangeGeneral morpholine

The geometric parameters are influenced by the electronic effects of substituents attached to the morpholine nitrogen [4] [5]. In diazene-substituted morpholine derivatives, the nitrogen-nitrogen double bond exhibits a length of 1.2640 Angstroms, while the adjacent single bond measures 1.3350 Angstroms, indicating conjugation between the morpholine nitrogen lone pair and the π-system [4] [5]. These measurements provide insight into the electronic distribution and bonding characteristics that would be expected in 4-(2-Aminopropyl)morpholine [4].

The carbon-carbon bond lengths within the morpholine ring fall within the standard range of 1.33 to 1.39 Angstroms, comparable to those observed in aromatic systems such as pyridine [3]. The carbon-oxygen bonds maintain typical single bond characteristics, contributing to the overall stability of the morpholine ring system [6]. These geometric parameters collectively define the spatial arrangement of atoms and influence the compound's chemical reactivity and biological activity [3] [4].

Morpholine Ring Configuration

The morpholine ring in 4-(2-Aminopropyl)morpholine adopts a highly stable chair conformation, representing the most thermodynamically favorable arrangement for six-membered saturated heterocycles [8] [7] [9]. This conformational preference minimizes ring strain and optimizes the spatial arrangement of substituents around the ring perimeter [7] [10]. The chair conformation is characterized by specific puckering parameters, with reported values for morpholine derivatives showing puckering amplitudes (QT) ranging from 0.553 to 0.564 Angstroms [10].

The conformational analysis reveals that morpholine exhibits two primary chair forms: equatorial and axial conformations with respect to the nitrogen-hydrogen bond orientation [8] [11]. The equatorial conformation is energetically preferred, with the substituent positioned in the more spacious equatorial environment [11] [12]. Computational studies indicate that the chair-equatorial form represents the global minimum energy conformation, while the chair-axial form exists as a higher energy conformer [8] [11].

Table 3: Morpholine Ring Configuration Parameters

ParameterValueDescription
Ring ConformationChair conformationMost stable six-membered ring conformation
Puckering Parameter (QT)0.553-0.564 ÅMeasure of ring puckering amplitude
Theta (θ)4.6-180.0°Puckering spherical coordinate
Phi (φ)19-163°Puckering spherical coordinate
Preferred N-H PositionEquatorial preferredLower energy than axial position
Chair StabilityHighly stableThermodynamically favored form
Ring FlexibilityLimited conformational mobilityConstrained by ring strain
Oxygen PositionChair equatorial/axialDepends on substituent effects
Nitrogen Hybridizationsp³ with some sp² characterAffected by conjugation and electronics

The morpholine ring demonstrates limited conformational flexibility compared to purely hydrocarbon six-membered rings due to the presence of heteroatoms [8] [9]. The oxygen and nitrogen atoms introduce specific geometric constraints that stabilize the chair conformation while restricting access to alternative conformations such as boat or twist forms [11]. Crystal structure determinations consistently show morpholine rings in chair conformations with minimal deviation from ideal geometry [7] [9] [10].

The nitrogen atom in the morpholine ring typically exhibits sp³ hybridization with some degree of sp² character, particularly when conjugated with electron-withdrawing substituents [4] [5]. This hybridization state influences the basicity of the nitrogen and affects the overall electronic distribution within the ring system [5] [11]. The oxygen heteroatom maintains its characteristic sp³ hybridization, contributing to the ring's conformational stability through its inductive effects [8].

Aminopropyl Side Chain Conformation

The aminopropyl side chain of 4-(2-Aminopropyl)morpholine exhibits considerable conformational flexibility due to the presence of rotatable carbon-carbon and carbon-nitrogen bonds [13] [14]. The side chain consists of a three-atom framework: the morpholine nitrogen, a methylene carbon, and a secondary carbon bearing both the amino group and a methyl substituent [1] [2]. This arrangement creates a chiral center at the secondary carbon, introducing stereochemical complexity to the overall molecular structure [15].

Conformational analysis of analogous aminopropyl systems indicates that the side chain can adopt multiple low-energy conformations through rotation about the single bonds [13] [16]. The preferred conformations are influenced by intramolecular interactions, including hydrogen bonding between the terminal amino group and the morpholine oxygen, as well as steric interactions between the methyl branch and the morpholine ring [14]. These interactions collectively determine the predominant solution-phase conformations of the compound [16].

The branched nature of the aminopropyl chain, with a methyl group at the 2-position, significantly influences the conformational landscape compared to linear propyl chains [17]. The methyl substituent introduces steric hindrance that restricts certain rotational conformations while stabilizing others through favorable gauche interactions [14] [17]. Computational studies of similar branched aliphatic chains suggest that the preferred conformations minimize unfavorable steric contacts while maximizing attractive dispersion forces [16].

The amino terminus of the side chain possesses significant conformational freedom, allowing for various orientations relative to the morpholine ring [13] [14]. This flexibility is crucial for potential intermolecular interactions, as the amino group can adopt orientations that optimize hydrogen bonding or electrostatic interactions with surrounding molecules [16]. The conformational behavior of the aminopropyl chain directly impacts the compound's ability to interact with biological targets or participate in crystal packing arrangements [13].

Stereochemistry and Optical Properties

4-(2-Aminopropyl)morpholine contains a single chiral center located at the secondary carbon of the aminopropyl side chain, specifically at the 2-position where both an amino group and a methyl group are attached [15]. This stereogenic center gives rise to two possible enantiomers: (R)-4-(2-Aminopropyl)morpholine and (S)-4-(2-Aminopropyl)morpholine, each representing a distinct three-dimensional arrangement of substituents around the chiral carbon [15] [18].

The absolute configuration at the chiral center follows the Cahn-Ingold-Prelog priority rules, where the priority sequence typically follows: amino group > morpholine-attached methylene > methyl group > hydrogen [15]. The stereochemical designation (R or S) depends on the spatial arrangement of these substituents when viewed from the perspective opposite to the lowest priority group [18]. Each enantiomer would be expected to exhibit optical activity, rotating plane-polarized light in opposite directions with equal magnitude but opposite sign [18].

Table 5: Stereochemistry and Optical Properties

PropertyDescriptionImpact on Properties
Chiral CentersOne chiral center at C-2 of aminopropyl chainDetermines stereochemical behavior
StereoisomersTwo possible stereoisomers (R and S)Different biological activities possible
Optical ActivityExpected to be optically activeRotates plane-polarized light
Absolute ConfigurationR or S at the 2-position of propyl chainInfluences molecular recognition
Conformational IsomersMultiple due to chain rotationAffects solution behavior
Enantiomeric Forms(R)- and (S)-4-(2-aminopropyl)morpholineSeparate physical/biological properties
Diastereomeric RelationshipsNot applicable (single chiral center)N/A
Preferred ConformationChair morpholine with equatorial substitutionMinimizes steric interactions

The stereochemistry of 4-(2-Aminopropyl)morpholine significantly influences its three-dimensional molecular shape and subsequent interactions with chiral environments [15] [19]. In biological systems, the two enantiomers may exhibit dramatically different pharmacological profiles due to the stereospecific nature of protein-drug interactions [18] [19]. The morpholine ring conformation remains consistent between enantiomers, with the substituted nitrogen typically occupying an equatorial position to minimize steric interactions [7] [9].

The conformational preferences of each enantiomer may differ subtly due to the different spatial orientations of the chiral substituents [19]. These differences can manifest in crystal packing arrangements, solution-phase behavior, and intermolecular interaction patterns [15] [18]. The presence of multiple conformational isomers arising from side chain rotation adds additional complexity to the stereochemical profile, creating a ensemble of conformations for each enantiomer [14] [17].

Comparative Structural Analysis with Related Morpholine Derivatives

Structural comparison of 4-(2-Aminopropyl)morpholine with related morpholine derivatives reveals significant insights into the influence of side chain modifications on overall molecular architecture [20] [21] [22]. The parent morpholine compound (C₄H₉NO, molecular weight 87.12) serves as the fundamental structural unit, providing the basic six-membered heterocyclic framework [23] [24]. The addition of the branched aminopropyl side chain increases the molecular weight to 144.21 and introduces both increased molecular complexity and stereochemical considerations [1] [2].

Comparison with 4-(2-Aminoethyl)morpholine (molecular formula C₆H₁₄N₂O, molecular weight 130.19) illustrates the impact of chain branching versus linear extension [25] [26] [27]. The linear aminoethyl derivative lacks the chiral center present in the aminopropyl analog, resulting in different conformational behavior and stereochemical properties [28]. The shorter chain length in the aminoethyl derivative also reduces conformational flexibility while maintaining the basic morpholine ring characteristics [26] [27].

Table 4: Comparative Analysis with Related Morpholine Derivatives

CompoundMolecular FormulaMolecular WeightSide Chain LengthKey Structural Feature
4-(2-Aminopropyl)morpholineC₇H₁₆N₂O144.212-carbon with methyl branchChiral carbon at C-2
4-(2-Aminoethyl)morpholineC₆H₁₄N₂O130.192-carbon linearLinear aminoethyl chain
4-(3-Aminopropyl)morpholineC₇H₁₆N₂O144.213-carbon linearTerminal amino group
Morpholine (parent)C₄H₉NO87.12NoneBasic morpholine ring
4-(2-Hydroxyethyl)morpholineC₆H₁₃NO₂131.182-carbon with hydroxylHydroxyl functionality
Bridged morpholine derivativesVariableVariableBridged structuresConstrained conformation

The isomeric 4-(3-Aminopropyl)morpholine, while possessing the same molecular formula (C₇H₁₆N₂O) and molecular weight (144.21), exhibits fundamentally different structural characteristics due to the linear three-carbon chain terminating in the amino group [29] [30]. This linear arrangement eliminates the chiral center and provides different conformational preferences compared to the branched 2-aminopropyl derivative [29] [30]. The terminal positioning of the amino group also affects the compound's hydrogen bonding potential and overall molecular geometry [29].

Bridged morpholine derivatives represent a class of constrained analogs where additional ring systems restrict the conformational freedom of the morpholine core [31] [32]. These structures often exhibit enhanced binding affinity and selectivity due to their reduced conformational entropy [32] [33]. The comparison highlights how structural modifications can dramatically alter the three-dimensional shape and dynamic behavior of morpholine-based compounds [22] [32].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

50998-05-5

General Manufacturing Information

4-Morpholineethanamine, .alpha.-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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